Methyl [(triethylsilyl)oxy]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl [(triethylsilyl)oxy]acetate is an organic compound characterized by the presence of a triethylsilyl group attached to a methyl acetate moiety. This compound is notable for its use in organic synthesis, particularly as a reagent and intermediate in various chemical reactions. The triethylsilyl group imparts unique properties to the molecule, making it valuable in both academic research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl [(triethylsilyl)oxy]acetate can be synthesized through the reaction of methyl acetate with triethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the triethylsilyl ether by neutralizing the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems and optimized reaction conditions can further enhance the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl [(triethylsilyl)oxy]acetate undergoes various chemical reactions, including:
Substitution Reactions: The triethylsilyl group can be replaced by other functional groups through nucleophilic substitution.
Hydrolysis: The compound can be hydrolyzed to yield methyl acetate and triethylsilanol.
Oxidation and Reduction: While the triethylsilyl group is relatively inert, the ester moiety can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophiles: Reagents such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Acids and Bases: Hydrolysis can be achieved using aqueous acids or bases.
Oxidizing and Reducing Agents: Agents like lithium aluminum hydride (reduction) or potassium permanganate (oxidation) can be used to modify the ester group.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted esters can be formed.
Hydrolysis Products: Methyl acetate and triethylsilanol are the primary products of hydrolysis.
Oxidation and Reduction Products: These reactions can yield alcohols, aldehydes, or carboxylic acids, depending on the specific conditions and reagents.
Scientific Research Applications
Methyl [(triethylsilyl)oxy]acetate has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for alcohols and carboxylic acids, facilitating complex synthetic routes by temporarily masking reactive sites.
Biology: The compound can be employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Its role in drug synthesis makes it valuable for the development of new therapeutic agents.
Industry: this compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of methyl [(triethylsilyl)oxy]acetate primarily involves its ability to act as a protecting group. The triethylsilyl group can be introduced to a molecule to shield reactive sites from unwanted reactions. This protection is achieved through the formation of a stable silyl ether linkage, which can be selectively removed under specific conditions to regenerate the original functional group.
Comparison with Similar Compounds
Similar Compounds
Methyl [(trimethylsilyl)oxy]acetate: Similar in structure but with a trimethylsilyl group instead of a triethylsilyl group.
Ethyl [(trimethylsilyl)oxy]acetate: Contains an ethyl ester moiety instead of a methyl ester.
Methyl [(triisopropylsilyl)oxy]acetate: Features a bulkier triisopropylsilyl group.
Uniqueness
Methyl [(triethylsilyl)oxy]acetate is unique due to the specific steric and electronic properties imparted by the triethylsilyl group. This makes it particularly useful in reactions where selective protection and deprotection are required, offering advantages in terms of stability and reactivity compared to other silyl-protected compounds.
Properties
CAS No. |
150811-54-4 |
---|---|
Molecular Formula |
C9H20O3Si |
Molecular Weight |
204.34 g/mol |
IUPAC Name |
methyl 2-triethylsilyloxyacetate |
InChI |
InChI=1S/C9H20O3Si/c1-5-13(6-2,7-3)12-8-9(10)11-4/h5-8H2,1-4H3 |
InChI Key |
WOLLQIVILBNCFE-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)OCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.